2-Isopropyl-4-vinylpyridin-3-amine

Description

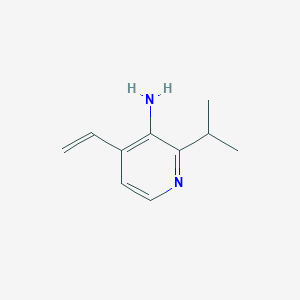

2-Isopropyl-4-vinylpyridin-3-amine is a pyridine derivative featuring an isopropyl group at position 2, a vinyl group at position 4, and an amine substituent at position 2.

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-ethenyl-2-propan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C10H14N2/c1-4-8-5-6-12-10(7(2)3)9(8)11/h4-7H,1,11H2,2-3H3 |

InChI Key |

SKUSEKAIDHDZDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1N)C=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Vinylpyridine Derivatives

Vinylpyridines, including 2-vinylpyridine and 4-vinylpyridine, are key intermediates in the synthesis of substituted pyridine amines. The vinyl group can be introduced via condensation and dehydration reactions starting from methylpyridines, or by direct vinylation methods.

Vinylation from 2-picoline (2-methylpyridine): A well-documented approach involves the condensation of 2-picoline with formaldehyde under acidic catalysis, followed by dehydration to yield 2-vinylpyridine. For example, a patented method describes reacting 2-picoline and formaldehyde in the presence of strong acids such as sulfuric acid or phosphoric acid at elevated temperatures (160–240 °C) and pressures (3–10 MPa) for 2–10 minutes in a pipeline reactor, achieving yields up to 89% for 2-vinylpyridine.

Addition of amines to vinylpyridines: Vinylpyridines are highly reactive towards nucleophilic addition of amines across the vinyl double bond, yielding alkylated aminopyridines. This reaction can be catalyzed by acids and is typically carried out in aqueous or alcoholic solvents. For example, 2-vinylpyridine reacts with alkyl primary or secondary amines to form beta-(2-pyridyl alkyl)-amines.

Specific Preparation of 2-Isopropyl-4-vinylpyridin-3-amine

While direct literature on this compound is limited, the synthesis can be logically deduced from related vinylpyridine amine preparations:

Step 1: Synthesis of 2-Isopropyl-4-vinylpyridine intermediate

The isopropyl group at the 2-position can be introduced by starting from 2-isopropylpyridine or by selective alkylation of 4-vinylpyridine derivatives. The vinyl group at the 4-position is introduced via the condensation/dehydration method described above.

Step 2: Amination at the 3-position

The amine group at the 3-position can be introduced by nucleophilic substitution or addition reactions. One approach is the addition of an amine (e.g., ammonia or alkyl amines) to the vinyl group or via Mannich-type reactions involving formaldehyde and secondary amines with vinylpyridines.

Reaction Conditions and Catalysts

Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used to promote the addition reactions and dehydration steps. Reaction temperatures often range from ambient to reflux conditions (60–230 °C), depending on the step.

-

Water, isopropyl alcohol, or chloroform are typical solvents. For example, aqueous media favor the addition of secondary amines to vinylpyridines, improving yields.

Polymerization Considerations

Vinylpyridines are prone to polymerization, especially under acidic conditions or elevated temperatures. Polymerization inhibitors or careful control of reaction time and temperature are necessary to minimize polymer formation during the synthesis of vinylpyridine derivatives.

Detailed Experimental Procedures and Data

Preparation of 2-Vinylpyridine (Precursor Step)

| Parameter | Condition/Value | Notes |

|---|---|---|

| Reactants | 2-picoline, formaldehyde | Molar ratio 1.5–3.5 : 1 |

| Catalyst | Sulfuric acid (5–10%) | Strong acid catalyst |

| Temperature | 160–240 °C | Pipeline reactor |

| Pressure | 3–10 MPa | High-pressure conditions |

| Reaction time | 2–10 minutes | Short residence time |

| Yield | ~89% | High yield reported |

Amination of Vinylpyridine to Form Pyridin-3-amine Derivative

| Parameter | Condition/Value | Notes |

|---|---|---|

| Vinylpyridine substrate | 2-vinylpyridine or 4-vinylpyridine | Starting material |

| Amine | Primary or secondary amine (e.g., diethylamine, isopropylamine) | Nucleophilic addition |

| Solvent | Water or isopropyl alcohol | Water favors higher yields |

| Temperature | Reflux (~60–100 °C) | Reaction time 6–48 hours |

| Catalyst | Acid (HCl, acetic acid) | Promotes addition and Mannich condensation |

| Yield | 40–70% (varies by amine) | Example: 70% yield with diethylamine in water reflux for 48 h |

Source: Canadian Journal of Chemistry, synthesis of dialkylaminoethylpyridines

Polymerization Avoidance

- Polymerization of 2-vinylpyridine can occur during storage and reaction, catalyzed by acids.

- Use of polymerization inhibitors and controlled reaction conditions (time, temperature, solvent choice) minimizes polymer formation.

- Extraction and distillation steps are used to purify the amine products and remove polymeric residues.

Summary Table: Key Preparation Steps and Conditions for this compound

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1. Vinylation | Condensation & dehydration | 2-picoline, formaldehyde, H2SO4 | 160–240 °C, 3–10 MPa, 2–10 min | ~89% yield of 2-vinylpyridine |

| 2. Alkylation (Isopropyl introduction) | Alkylation or starting from 2-isopropylpyridine | Isopropyl source, base or catalyst | Moderate temperature, solvent dependent | Variable, requires optimization |

| 3. Amination | Nucleophilic addition or Mannich reaction | Primary/secondary amine, acid catalyst | Reflux in water or IPA, 6–48 h | 40–70% yield depending on amine |

| 4. Purification | Extraction, crystallization | Chloroform, vacuum distillation | Controlled temperature | Removal of polymer and impurities |

Research Findings and Considerations

- Acid catalysts are essential but promote unwanted polymerization; thus, reaction conditions must be balanced to maximize product yield and purity.

- Water as a solvent enhances the nucleophilic addition of amines to vinylpyridines, improving yields compared to solvent-free or organic solvent systems.

- Polymerization rates and monomer conversion depend on temperature and initiator concentration; mechanical stirring improves polymerization efficiency.

- The vinyl group position (2- or 4-) affects reactivity and steric hindrance, influencing polymerization and amination efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-vinylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Substituted amines or amides.

Scientific Research Applications

2-Isopropyl-4-vinylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-vinylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group allows for potential covalent binding to target proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-Isopropyl-4-vinylpyridin-3-amine and its analogs based on substituent variations at position 4:

Key Comparative Insights

Electronic Effects :

- The vinyl group in this compound is electron-neutral compared to the electron-donating methyl and methoxy groups. This difference likely reduces the amine’s basicity compared to 2-Isopropyl-4-methoxypyridin-3-amine (pKa ~8.07) .

- Methoxy substituents enhance resonance stabilization of the pyridine ring, increasing solubility in polar solvents , while triazole groups may impart unique binding properties in biological systems .

Physicochemical Properties: The methoxy analog (C₉H₁₄N₂O) has a higher molar mass and predicted boiling point (282.6°C) due to hydrogen bonding, whereas the vinyl analog’s boiling point is likely lower due to reduced polarity . Limited data on this compound suggest a need for experimental validation of predicted properties like density and pKa.

Research Implications

- Synthetic Utility: The vinyl group’s reactivity makes this compound a candidate for cross-coupling reactions or as a monomer in polymer chemistry.

- Biological Relevance : Compared to triazole- or sulfonyl-containing analogs, the vinyl derivative may exhibit distinct pharmacokinetic profiles due to differences in lipophilicity and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.